2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione
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Overview
Description
2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a benzyl group attached to the spiro center. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride. One common method is the reaction of benzylamine with succinic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives or amides.
Scientific Research Applications
2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceutical agents, particularly those targeting central nervous system disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diazaspiro[4.4]nonane-2,8-dione
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is unique due to its benzyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other spirocyclic compounds that may lack the benzyl substitution, leading to different biological and chemical behaviors.
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-6-14(9-15-12)7-13(18)16(10-14)8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCZYKKPTLTRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12CC(=O)N(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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